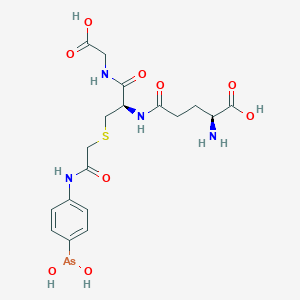

Glutathione arsenoxide

描述

属性

CAS 编号 |

1271726-51-2 |

|---|---|

分子式 |

C18H25AsN4O9S |

分子量 |

548.4 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-(4-dihydroxyarsanylanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H25AsN4O9S/c20-12(18(29)30)5-6-14(24)23-13(17(28)21-7-16(26)27)8-33-9-15(25)22-11-3-1-10(2-4-11)19(31)32/h1-4,12-13,31-32H,5-9,20H2,(H,21,28)(H,22,25)(H,23,24)(H,26,27)(H,29,30)/t12-,13-/m0/s1 |

InChI 键 |

ADJQAKCDADMLPP-STQMWFEESA-N |

手性 SMILES |

C1=CC(=CC=C1NC(=O)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[As](O)O |

规范 SMILES |

C1=CC(=CC=C1NC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[As](O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

XXG |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-(N-(S-glutathionylacetyl)amino)phenylarsenoxide GSAO cpd |

产品来源 |

United States |

Foundational & Exploratory

Glutathione Arsenoxide (GSAO): A Technical Guide to Synthesis, Characterization, and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) arsenoxide (GSAO) is an organoarsenical compound of significant interest in biomedical research and drug development due to its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the synthesis, characterization, and known cellular effects of GSAO. Detailed experimental protocols for its synthesis and characterization using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are presented. Furthermore, this guide elucidates the impact of GSAO on key cellular signaling pathways, namely the PI3K/Akt and MAPK cascades, visualized through detailed diagrams. All quantitative data is summarized in structured tables for ease of reference and comparison.

Introduction

Arsenical compounds have a long history in medicine, and modern research has refocused on their potential in oncology. Glutathione arsenoxide (GSAO) is formed through the reaction of arsenite with the endogenous tripeptide glutathione (GSH). Its mechanism of action is believed to involve the targeting of specific cellular proteins, leading to the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis. Understanding the synthesis and characterization of GSAO is paramount for its development as a therapeutic agent and for conducting reproducible preclinical and clinical research.

Synthesis of this compound (GSAO)

The synthesis of GSAO involves the reaction of a trivalent arsenic source, such as sodium arsenite, with reduced glutathione. The reaction proceeds via the formation of a stable bond between the arsenic atom and the sulfhydryl group of the cysteine residue within glutathione. While a definitive step-by-step protocol for the synthesis of the precise 1:1 adduct S-(arsenoso)glutathione is not widely published, the formation of arsenic-glutathione complexes, such as the 1:3 adduct tris(S-glutathionyl)arsine (As(SG)₃), is well-documented and provides a basis for the synthesis of GSAO.[1]

Experimental Protocol: Synthesis of Arsenic-Glutathione Complexes

This protocol is adapted from the synthesis of related arsenic-glutathione complexes and can be optimized for the preferential formation of GSAO.

Materials:

-

Sodium arsenite (NaAsO₂)

-

Reduced glutathione (GSH)

-

Deionized water, deoxygenated

-

Nitrogen gas

-

pH meter

-

Stir plate and stir bar

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Lyophilizer

Procedure:

-

Preparation of Reactants:

-

Prepare a stock solution of sodium arsenite in deoxygenated deionized water. The exact concentration should be determined based on the desired final product concentration.

-

Prepare a stock solution of reduced glutathione in deoxygenated deionized water. A molar excess of GSH is often used to favor the formation of arsenic-thiol bonds.

-

-

Reaction:

-

In a reaction vessel purged with nitrogen gas to prevent oxidation, combine the sodium arsenite and glutathione solutions with stirring.

-

Monitor and adjust the pH of the reaction mixture. The optimal pH for the formation of arsenic-glutathione complexes is typically in the neutral to slightly alkaline range (pH 7-8).

-

Allow the reaction to proceed at room temperature for a specified time. The reaction progress can be monitored by HPLC (see Section 3.3).

-

-

Purification by Size-Exclusion Chromatography:

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with deoxygenated deionized water or a suitable buffer.

-

Carefully load the reaction mixture onto the column.

-

Elute the column with the equilibration buffer, collecting fractions.

-

Monitor the fractions for the presence of the desired product using UV absorbance at 214 nm (for the peptide backbone) and an arsenic-specific detection method if available (e.g., ICP-MS). GSAO and other arsenic-glutathione complexes will elute before unreacted glutathione and salts.

-

-

Lyophilization:

-

Pool the fractions containing the purified GSAO.

-

Freeze the pooled fractions and lyophilize to obtain the product as a stable powder.

-

-

Storage:

-

Store the lyophilized GSAO under an inert atmosphere at -20°C or below to prevent degradation.

-

Synthesis Workflow

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized GSAO. The following sections detail the primary analytical techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Glutathione and Related Arsenic Complexes

| Moiety | Atom | Glutathione (GSH) (δ, ppm) | As(SG)₃ (δ, ppm) | Expected Shift for GSAO (δ, ppm) |

| Glutamate | α-CH | ~3.8 | ~3.8 | No significant change |

| β-CH₂ | ~2.1 | ~2.1 | No significant change | |

| γ-CH₂ | ~2.5 | ~2.5 | No significant change | |

| Cysteine | α-CH | ~4.6 | ~4.5 | Slight upfield shift |

| β-CH₂ | ~2.9 | ~3.2 | Significant downfield shift | |

| Glycine | α-CH₂ | ~4.0 | ~4.0 | No significant change |

| Cysteine | β-C | ~26 | ~35 | Significant downfield shift |

Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature. The data for As(SG)₃ is derived from literature and serves as an estimation for GSAO.[1]

-

Sample Preparation: Dissolve a small amount of lyophilized GSAO in a suitable deuterated solvent (e.g., D₂O).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analysis: Process the spectra and compare the chemical shifts with those of free glutathione to identify the characteristic shifts indicative of GSAO formation, particularly the downfield shifts of the cysteine β-protons and β-carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of GSAO and to study its fragmentation pattern, which can confirm its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing GSAO.

Table 2: Expected Mass Spectrometry Data for GSAO

| Parameter | Expected Value (for C₁₀H₁₆AsN₃O₆S) |

| Molecular Formula | C₁₀H₁₆AsN₃O₆S |

| Monoisotopic Mass | 381.0031 |

| [M+H]⁺ (Positive Mode) | m/z 382.0109 |

| [M-H]⁻ (Negative Mode) | m/z 380.0053 |

| Key Fragments | Loss of pyroglutamate (B8496135) (m/z ~253) |

| Cleavage of the As-S bond | |

| Fragments of the glutathione backbone |

-

Sample Preparation: Prepare a dilute solution of GSAO in a solvent compatible with ESI-MS, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) acetate (B1210297) (for negative ion mode).

-

Infusion and Analysis: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer.

-

Data Acquisition: Acquire full scan mass spectra to determine the mass of the molecular ion. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

-

Data Analysis: Compare the observed accurate mass with the theoretical mass of GSAO. Analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of GSAO and for monitoring the progress of its synthesis.

Table 3: Representative HPLC Parameters for GSAO Analysis

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A linear gradient from 0% to 50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Retention Time | Expected to be shorter than that of more hydrophobic impurities. |

-

Sample Preparation: Dissolve the GSAO sample in the initial mobile phase composition.

-

Injection: Inject a small volume of the sample onto the equilibrated HPLC system.

-

Chromatography: Run the gradient method as described in Table 3.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and assess the purity of the GSAO peak.

Cellular Signaling Pathways Affected by GSAO

GSAO has been shown to exert its biological effects by modulating key intracellular signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are crucial regulators of cell growth, proliferation, survival, and apoptosis, and their dysregulation is a hallmark of cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node that promotes cell survival and proliferation. GSAO has been reported to inhibit this pathway, contributing to its anti-cancer effects. The precise mechanism of inhibition may involve the direct or indirect modulation of key components of the pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate gene expression and various cellular processes. The MAPK family includes ERK, JNK, and p38, which can have both pro- and anti-proliferative effects depending on the cellular context. GSAO has been shown to induce the phosphorylation and activation of ERK and JNK.

References

An In-depth Technical Guide to the Mechanism of Action of Glutathione Arsenoxide (GSAO) in Cancer Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) arsenoxide (GSAO), a novel organoarsenical compound, has demonstrated significant anti-cancer properties by targeting fundamental cellular processes. As a water-soluble mitochondrial toxin, GSAO's primary mechanism involves the inhibition of the adenine (B156593) nucleotide translocase (ANT) on the inner mitochondrial membrane, a critical component for cellular energy homeostasis.[1] This interaction disrupts mitochondrial function, leading to a cascade of events including the generation of reactive oxygen species (ROS), induction of apoptosis, and cell proliferation arrest.[2] This technical guide provides a comprehensive overview of the molecular mechanisms of GSAO in cancer cells, details relevant experimental protocols, presents available quantitative data, and illustrates the key signaling pathways involved.

Introduction

GSAO, with the chemical name 4-(N-(S-glutathionylacetyl)amino) phenylarsonous acid, is a trivalent arsenical developed as a potential anti-cancer therapeutic.[2] Unlike other arsenicals such as arsenic trioxide (ATO), GSAO has a unique structure that facilitates its specific interaction with mitochondrial proteins. Its efficacy is rooted in its ability to induce apoptosis and inhibit cell proliferation by targeting the bioenergetic hub of the cell—the mitochondria.[1] Early clinical trials have established a maximum tolerated dose (MTD) for GSAO in patients with advanced solid tumors, paving the way for further investigation into its therapeutic potential.[1] This document will dissect the core mechanisms of GSAO's action, providing a technical foundation for researchers in oncology and drug development.

Core Mechanism of Action: Targeting the Adenine Nucleotide Translocase (ANT)

The primary molecular target of GSAO is the adenine nucleotide translocase (ANT) , the most abundant protein in the inner mitochondrial membrane.[2] ANT is responsible for the vital exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytoplasm for adenosine triphosphate (ATP) from the mitochondrial matrix, a process essential for powering cellular activities.[3]

GSAO's trivalent arsenoxide moiety specifically reacts with and cross-links two cysteine residues, Cys57 and Cys257 , on the matrix-facing side of human ANT1.[2] This covalent binding inactivates the transporter, leading to several downstream consequences:

-

Inhibition of ATP/ADP Exchange: The inactivation of ANT halts the export of newly synthesized ATP to the cytoplasm, starving the cell of its primary energy currency.

-

Induction of the Mitochondrial Permeability Transition (MPT): Inhibition of ANT is a known trigger for the opening of the mitochondrial permeability transition pore (MPTP), a non-selective channel in the inner mitochondrial membrane.[4][5] Persistent opening of the MPTP leads to the collapse of the mitochondrial membrane potential (ΔΨm), mitochondrial swelling, and the release of pro-apoptotic factors.[4][6]

The interaction between GSAO and ANT is a critical initiating event that triggers the broader cytotoxic effects of the compound.

Key Cellular Effects of GSAO

Induction of Reactive Oxygen Species (ROS)

Disruption of the mitochondrial respiratory chain, a consequence of ANT inhibition and MPT, leads to the increased production of Reactive Oxygen Species (ROS) , such as superoxide (B77818) anion (O₂•-) and hydrogen peroxide (H₂O₂).[7][8] While cancer cells often have higher basal ROS levels than normal cells, a further, excessive increase in ROS induced by agents like GSAO overwhelms the cellular antioxidant defenses, leading to oxidative stress.[8][9] This oxidative stress damages cellular macromolecules, including lipids, proteins, and DNA, and acts as a key signaling event for apoptosis.[10][11]

Induction of Apoptosis via the Intrinsic Pathway

GSAO is a potent inducer of apoptosis, primarily through the mitochondria-dependent (intrinsic) pathway. The key steps are:

-

MPTP Opening and Loss of ΔΨm: GSAO-mediated ANT inhibition leads to MPTP opening and the dissipation of the mitochondrial membrane potential.[4]

-

Release of Pro-Apoptotic Factors: The compromised mitochondrial outer membrane releases cytochrome c and other pro-apoptotic proteins into the cytoplasm.[10][12]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.[12][13]

The sensitivity of cancer cells to arsenical-induced apoptosis is inversely correlated with their intracellular glutathione (GSH) content. Cells with lower GSH levels are more susceptible, and depleting GSH can enhance the apoptotic effects of these compounds.[12]

Modulation of Signaling Pathways

GSAO has been shown to modulate key signaling pathways involved in cell survival, proliferation, and stress responses.

-

MAPK/ERK Pathway Activation: GSAO treatment leads to the activation (phosphorylation) of Erk2, a key component of the MAPK/ERK pathway that regulates cell proliferation and survival.[14][15][16] The persistent activation of this pathway can, under certain conditions of cellular stress, contribute to apoptosis.

-

JNK Pathway Activation: GSAO induces the phosphorylation of c-Jun N-terminal kinases (JNKs), which are stress-activated protein kinases.[17] The JNK pathway is a critical regulator of apoptosis, and its activation is a common mechanism for arsenical-induced cell death.[17][18][19]

-

Hic-5 Mobility Shift: GSAO causes a significant electrophoretic mobility shift in Hic-5, a focal adhesion protein and homologue of paxillin.[20][21] Hic-5 is involved in cytoskeletal organization and the expression of fibrogenic markers, and its modulation by GSAO may impact cell adhesion and invasion.[20][22]

Quantitative Data

Table 1: Illustrative IC50 Values for Anti-Angiogenic Agents (Note: These are example values for other compounds and are intended for structural guidance only. Specific IC50 values for GSAO should be determined experimentally.)

| Cell Line | Cell Type | Compound | Incubation Time | IC50 Value (µM) | Reference |

| HUVEC | Human Umbilical Vein Endothelial Cell | Sorafenib (B1663141) | 48 h | ~1.5 | [23] |

| HUVEC | Human Umbilical Vein Endothelial Cell | Sunitinib (B231) | 48 h | ~1.5 | [23] |

| HUVEC | Human Umbilical Vein Endothelial Cell | Docetaxel (B913) | - | 10⁻⁶ (0.001) | [24] |

| A549 | Human Lung Carcinoma | HPRP-A1 + iRGD | 24 h | ~4.0 | [25] |

| EA.hy926 | Human Endothelial Hybridoma | OD16 | - | 0.08 | [26] |

Table 2: Summary of Expected Quantitative Effects of GSAO on Cancer Cells (Based on the known mechanism of action and effects of related compounds.)

| Parameter | Expected Effect | Method of Measurement |

| Cell Viability (e.g., HUVEC, A549) | Dose-dependent decrease | MTT, MTS, or WST-1 Assay |

| ROS Production | Significant fold-increase over control | DCF-DA or CM-H2DCFDA staining with flow cytometry |

| Mitochondrial Membrane Potential | Dose-dependent decrease in potential (ΔΨm) | JC-1 or TMRE staining with flow cytometry |

| MPTP Opening | Increased fluorescence quenching | Calcein-AM/Cobalt Chloride Assay |

| Caspase-3/7 Activation | Time- and dose-dependent fold-increase | Fluorogenic substrate cleavage assay |

| Erk2 Phosphorylation | Increased p-Erk2/Total Erk2 ratio | Western Blot / Quantitative Proteomics |

| JNK Phosphorylation | Increased p-JNK/Total JNK ratio | Western Blot / Quantitative Proteomics |

Signaling Pathway and Mechanism Diagrams

Caption: Core signaling pathway of GSAO in cancer cells.

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments used to elucidate the mechanism of action of GSAO.

Cell Viability Assay (MTT/MTS Method)

This protocol measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cancer cells (e.g., HUVEC, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of GSAO in culture medium. Replace the medium in each well with 100 µL of the GSAO dilutions or vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

Reagent Addition:

-

For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[27]

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[28]

-

-

Solubilization (MTT only): Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.[27]

-

Data Acquisition: Measure the absorbance on a microplate reader.

-

MTT: 570 nm.

-

MTS: 490 nm.

-

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for a cell viability assay.

ROS Detection Assay (DCF-DA Method)

This protocol quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Cell Culture and Treatment: Culture cells in a suitable format (e.g., 6-well plate for flow cytometry). Treat cells with GSAO at various concentrations and time points. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).

-

Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin. Resuspend in PBS. Suspension cells can be collected directly by centrifugation.

-

Staining: Resuspend the cell pellet in pre-warmed PBS containing 10 µM DCF-DA. Incubate for 30 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet once with cold PBS to remove excess probe.

-

Data Acquisition: Resuspend the final cell pellet in cold PBS. Analyze immediately by flow cytometry, using an excitation wavelength of 488 nm and detecting emission at ~525 nm (e.g., FITC channel).

-

Analysis: Quantify the mean fluorescence intensity (MFI) of the DCF signal. Express ROS levels as the fold change in MFI relative to the vehicle-treated control.

Mitochondrial Permeability Transition Pore (MPTP) Assay

This "calcein-cobalt" assay directly measures the opening of the MPTP.

-

Cell Culture and Treatment: Culture and treat cells with GSAO as described for the ROS assay. Include a vehicle control and a positive control for MPTP opening (e.g., Ionomycin).

-

Probe Loading: Wash cells with PBS. Load cells with 1 µM Calcein-AM for 15-30 minutes at 37°C.

-

Fluorescence Quenching: Add CoCl₂ (Cobalt Chloride) to a final concentration of 1 mM and incubate for an additional 10-15 minutes. CoCl₂ will quench the cytosolic calcein (B42510) fluorescence, leaving only the mitochondrial fluorescence intact.

-

Cell Harvesting and Washing: Harvest cells as described above and wash twice with PBS to remove extracellular probes.

-

Data Acquisition: Resuspend cells in PBS and analyze by flow cytometry (Ex: 488 nm, Em: ~525 nm). A decrease in fluorescence intensity indicates MPTP opening, as CoCl₂ enters the mitochondria and quenches the calcein signal.

-

Analysis: Compare the MFI of GSAO-treated cells to the vehicle control (closed pore) and the ionomycin-treated positive control (open pore).

Conclusion

Glutathione arsenoxide (GSAO) exerts its anti-cancer effects through a well-defined mechanism initiated by the specific inhibition of the adenine nucleotide translocase in the inner mitochondrial membrane. This targeted disruption of cellular bioenergetics triggers a cascade of events, including the induction of oxidative stress, opening of the mitochondrial permeability transition pore, and activation of the intrinsic apoptotic pathway. Furthermore, GSAO modulates key signaling networks such as the JNK and ERK pathways, which are critical for determining cell fate. The pronounced reliance of cancer cells on mitochondrial metabolism makes GSAO a promising therapeutic agent. Further research focused on obtaining comprehensive quantitative data across diverse cancer types and exploring synergistic combinations will be crucial for its successful clinical translation.

References

- 1. A phase 1 trial of intravenous 4-(N-(S-glutathionylacetyl)amino) phenylarsenoxide (GSAO) in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The tumour metabolism inhibitors GSAO and PENAO react with cysteines 57 and 257 of mitochondrial adenine nucleotide translocase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are ANT inhibitors and how do they work? [synapse.patsnap.com]

- 4. Chemotherapeutic induction of mitochondrial oxidative stress activates GSK-3α/β and Bax, leading to permeability transition pore opening and tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel adenine nucleotide translocase inhibitor, MT-21, induces cytochrome c release by a mitochondrial permeability transition-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial permeability transition and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induction of reactive oxygen species: an emerging approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of Reactive Oxygen Species Generation Inhibits Epithelial-Mesenchymal Transition and Promotes Growth Arrest in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Glutathione and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutathione and modulation of cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ligand-induced activation of ERK1/2 signaling by constitutively active Gs-coupled 5-HT receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | ERK signaling for cell migration and invasion [frontiersin.org]

- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 17. tandfonline.com [tandfonline.com]

- 18. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hic-5 Regulates Actin Cytoskeletal Reorganization and Expression of Fibrogenic Markers and Myocilin in Trabecular Meshwork Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hic-5 promotes invadopodia formation and invasion during TGF-β-induced epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Hic-5 regulates extracellular matrix-associated gene expression and cytokine secretion in cancer associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of endothelial cell function in vitro and angiogenesis in vivo by docetaxel (Taxotere): association with impaired repositioning of the microtubule organizing center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. broadpharm.com [broadpharm.com]

Glutathione Arsenoxide (GSAO) as a Mitochondrial ANT Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Adenine (B156593) Nucleotide Translocase (ANT) is the most abundant protein in the inner mitochondrial membrane, responsible for the vital exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. This process is fundamental for cellular energy homeostasis. Beyond its role in bioenergetics, ANT is a critical component of the mitochondrial permeability transition pore (MPTP), a non-specific channel whose prolonged opening can trigger apoptotic cell death.

Glutathione arsenoxide (GSAO) is a potent tumor metabolism inhibitor that selectively targets the ANT. This technical guide provides an in-depth overview of the mechanism of action of GSAO as an ANT inhibitor, its effects on mitochondrial function, and detailed protocols for key experimental assays.

Mechanism of Action of GSAO

GSAO is a pro-drug that requires metabolic activation to exert its inhibitory effects on ANT. The process begins at the cell surface and culminates in the mitochondrial matrix.

Metabolic Activation Pathway

GSAO undergoes a two-step enzymatic conversion to its active form, CAO.

-

Extracellular Cleavage: The enzyme γ-glutamyltranspeptidase (γ-GT), often overexpressed on the surface of cancer cells, cleaves the γ-glutamyl moiety of GSAO to produce S-(p-arsenoso-N-acetylphenyl)-cysteinylglycine (GCAO).

-

Intracellular Processing: GCAO is transported into the cell where dipeptidases further process it to S-(p-arsenoso-N-acetylphenyl)-cysteine (CAO). CAO then translocates to the mitochondrial matrix where it interacts with ANT.

Molecular Interaction with ANT

The trivalent arsenical moiety of the active metabolite, CAO, directly targets and cross-links specific cysteine residues on the matrix-facing side of ANT. Studies have identified these residues as Cysteine 57 (Cys57) and Cysteine 257 (Cys257) on human ANT1.[1][2] This covalent cross-linking locks the translocase in a non-functional conformation, thereby inhibiting the exchange of ADP and ATP.

Consequences of ANT Inhibition by GSAO

The inhibition of ANT by GSAO has profound effects on mitochondrial function, ultimately leading to cell death.

Induction of the Mitochondrial Permeability Transition Pore (MPTP)

ANT is a key component of the MPTP. The binding of GSAO to ANT induces a conformational change that favors the opening of the MPTP.[1][3] This creates a non-specific pore in the inner mitochondrial membrane, leading to:

-

Dissipation of the Mitochondrial Membrane Potential (ΔΨm): The influx of protons and other ions through the open MPTP collapses the electrochemical gradient across the inner mitochondrial membrane.

-

Mitochondrial Swelling: The osmotic influx of water into the mitochondrial matrix causes the mitochondria to swell and the outer mitochondrial membrane to rupture.

-

Release of Pro-Apoptotic Factors: The rupture of the outer mitochondrial membrane releases proteins such as cytochrome c and apoptosis-inducing factor (AIF) from the intermembrane space into the cytosol.

Induction of Apoptosis

The release of cytochrome c into the cytosol initiates the intrinsic pathway of apoptosis. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3, culminating in programmed cell death.

Quantitative Data on GSAO and Related Compounds

| Parameter | Compound | Value | Cell/System | Reference |

| IC50 (Cell Growth Inhibition) | Phenylarsine Oxide (PAO) | 0.06 µM | NB4 cells | [4] |

| Phenylarsine Oxide (PAO) | 0.08 µM | NB4/As cells (As2O3-resistant) | [4] | |

| IC50 (Phosphotyrosine Phosphatase Inhibition) | Phenylarsine Oxide (PAO) | 18 µM | In vitro | [5] |

Note: Phenylarsine oxide (PAO) is a related trivalent arsenical that also targets vicinal thiols and is known to induce the MPT.[6] The data for PAO is provided here for context, but direct measurement of GSAO's IC50 for ANT inhibition is warranted.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of GSAO on mitochondrial function.

Mitochondrial Swelling Assay

This assay measures the change in light scattering of a mitochondrial suspension as an indicator of mitochondrial swelling. Swelling is induced by the opening of the MPTP and is observed as a decrease in absorbance at 540 nm.

Materials:

-

Isolated mitochondria

-

Mitochondrial isolation buffer

-

Swelling buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, pH 7.2)

-

Respiratory substrates (e.g., 5 mM glutamate (B1630785) and 5 mM malate)

-

GSAO stock solution

-

Calcium chloride (CaCl2) stock solution

-

Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

-

Resuspend isolated mitochondria in swelling buffer to a final concentration of 0.25-0.5 mg/mL.

-

Add the mitochondrial suspension to a cuvette and place it in the spectrophotometer.

-

Add respiratory substrates to energize the mitochondria and allow the baseline absorbance at 540 nm to stabilize.

-

Add the desired concentration of GSAO and monitor the absorbance for a set period.

-

To induce maximal swelling as a positive control, add a high concentration of CaCl2 (e.g., 200 µM).

-

Record the absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.[7][8][9]

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a fluorescent method to assess mitochondrial membrane potential. In healthy mitochondria with a high ΔΨm, the JC-1 dye forms aggregates that emit red fluorescence. In unhealthy mitochondria with a low ΔΨm, JC-1 remains as monomers that emit green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[7][10]

Materials:

-

Adherent or suspension cells

-

Cell culture medium

-

GSAO stock solution

-

JC-1 staining solution

-

FCCP or CCCP (protonophore for positive control)

-

Fluorescence microscope or plate reader with filters for red and green fluorescence

Procedure:

-

Seed cells in a suitable culture plate or vessel.

-

Treat cells with various concentrations of GSAO for the desired time. Include an untreated control and a positive control treated with FCCP or CCCP (e.g., 10 µM for 15-30 minutes).

-

Remove the treatment medium and wash the cells with an appropriate buffer (e.g., PBS).

-

Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.

-

Wash the cells to remove excess JC-1 dye.

-

Measure the red (Ex/Em ~540/590 nm) and green (Ex/Em ~485/535 nm) fluorescence using a fluorescence microscope or plate reader.[10]

-

Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

ATP/ADP Exchange Assay

This assay measures the rate of ATP export from energized mitochondria in exchange for external ADP, a direct measure of ANT activity. A common method utilizes a fluorescent Mg2+ indicator, as ATP and ADP have different affinities for Mg2+.

Materials:

-

Isolated mitochondria

-

Assay buffer (low in Mg2+)

-

Respiratory substrates (e.g., glutamate/malate)

-

ADP stock solution

-

ATP stock solution

-

Mg2+-sensitive fluorescent dye (e.g., Magnesium Green™)

-

Fluorometer

Procedure:

-

Resuspend isolated mitochondria in the assay buffer containing the Mg2+-sensitive dye.

-

Add respiratory substrates to energize the mitochondria.

-

Add a known concentration of ADP to initiate the ATP/ADP exchange.

-

Monitor the change in fluorescence of the Mg2+ indicator over time. The export of ATP (which has a higher affinity for Mg2+ than ADP) will lead to a decrease in free Mg2+ in the buffer, causing a change in fluorescence.

-

The rate of change in fluorescence can be calibrated to determine the rate of ATP efflux.

-

To test the effect of GSAO, pre-incubate the energized mitochondria with GSAO before the addition of ADP. A decrease in the rate of fluorescence change indicates inhibition of ANT activity.[11][12]

Conclusion and Future Directions

This compound is a promising anti-cancer agent that targets a fundamental process in cellular metabolism through its inhibition of the mitochondrial adenine nucleotide translocase. Its mechanism of action, involving the cross-linking of specific cysteine residues on ANT, leads to the induction of the mitochondrial permeability transition and subsequent apoptosis. While the qualitative aspects of GSAO's function are well-characterized, there is a need for more comprehensive quantitative data, including its IC50 for ANT inhibition and its precise effects on mitochondrial swelling and membrane potential. Further research in these areas will be crucial for the continued development and optimization of GSAO and related compounds as therapeutic agents. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate interactions between GSAO and mitochondrial function.

References

- 1. The tumour metabolism inhibitors GSAO and PENAO react with cysteines 57 and 257 of mitochondrial adenine nucleotide translocase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The tumour metabolism inhibitors GSAO and PENAO react with cysteines 57 and 257 of mitochondrial adenine nucleotide translocase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A peptide trivalent arsenical inhibits tumor angiogenesis by perturbing mitochondrial function in angiogenic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylarsine oxide (PAO) more intensely induces apoptosis in acute promyelocytic leukemia and As2O3-resistant APL cell lines than As2O3 by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylarsine Oxide [sigmaaldrich.com]

- 6. Phenylarsine oxide induces mitochondrial permeability transition, hypercontracture, and cardiac cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Mitochondrial Swelling Measurement In Situ by Optimized Spatial Filtering: Astrocyte-Neuron Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study of mitochondrial swelling, membrane fluidity and ROS production induced by nano-TiO2 and prevented by Fe incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Measurement of ADP–ATP Exchange in Relation to Mitochondrial Transmembrane Potential and Oxygen Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of ADP-ATP exchange in relation to mitochondrial transmembrane potential and oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glutathione Arsenoxide (GSAO) in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione arsenoxide (GSAO), with the chemical name 4-(N-(S-glutathionylacetyl)amino) phenylarsonous acid, is a promising anti-cancer agent that primarily induces apoptosis in proliferating endothelial and tumor cells. This technical guide provides an in-depth overview of the molecular mechanisms underlying GSAO-induced apoptosis, focusing on its interaction with mitochondrial targets and the subsequent activation of the intrinsic apoptotic pathway. This document synthesizes available research to offer a comprehensive resource for professionals in oncology research and drug development, complete with detailed experimental protocols and visual representations of the key signaling cascades.

Introduction

GSAO is a synthetic organoarsenical compound that has demonstrated significant anti-angiogenic and anti-tumor properties. It functions as a tumor metabolism inhibitor by specifically targeting the adenine (B156593) nucleotide translocase (ANT) located in the inner mitochondrial membrane.[1] The selective action of GSAO on proliferating cells makes it a compound of interest for targeted cancer therapy. This guide will explore the intricate mechanisms by which GSAO triggers programmed cell death, providing a foundational understanding for further research and therapeutic development.

Mechanism of Action of GSAO

GSAO's journey to induce apoptosis begins with its metabolic activation and subsequent targeting of a critical mitochondrial protein.

Metabolic Activation of GSAO

GSAO in its initial form is a pro-drug. To exert its cytotoxic effects, it must undergo a two-step enzymatic conversion at the cell surface and within the cytosol.[1]

-

Extracellular Cleavage: The enzyme γ-glutamyltranspeptidase, located on the cell surface, cleaves the γ-glutamyl residue from GSAO, converting it to 4-(N-(S-cysteinylglycylacetyl)amino) phenylarsonous acid (GCAO).

-

Intracellular Processing: GCAO is then transported into the cell, where dipeptidases further process it into the active metabolite, 4-(N-(S-cysteinylacetyl)amino) phenylarsonous acid (CAO).[1]

This metabolic activation is a crucial step for GSAO's bioactivity.

Targeting the Adenine Nucleotide Translocase (ANT)

The primary intracellular target of the active metabolite, CAO, is the adenine nucleotide translocase (ANT), an abundant protein in the inner mitochondrial membrane responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm.[1]

The trivalent arsenical moiety of CAO forms a covalent bond with specific cysteine residues within the ANT protein.[1] This interaction cross-links the protein, leading to its inactivation. The inhibition of ANT disrupts its crucial function in cellular bioenergetics and triggers a cascade of events leading to mitochondrial dysfunction.[1]

GSAO-Induced Apoptotic Signaling Pathway

The inactivation of ANT by GSAO initiates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by a series of mitochondrial events that culminate in the activation of caspases, the executioners of apoptosis.

Mitochondrial Dysregulation

The inhibition of ANT by GSAO leads to several critical mitochondrial changes:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The disruption of ADP/ATP exchange leads to a collapse of the electrochemical gradient across the inner mitochondrial membrane.[1]

-

Increased Reactive Oxygen Species (ROS) Production: The uncoupling of oxidative phosphorylation results in an increase in the production of superoxide (B77818) and other reactive oxygen species, leading to oxidative stress.[1]

-

Mitochondrial Permeability Transition Pore (mPTP) Opening: The accumulation of calcium and ROS can induce the opening of the mPTP, further compromising the integrity of the mitochondrial membrane.

Regulation by Bcl-2 Family Proteins

The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family is a critical determinant of cell fate. While direct quantitative data for GSAO's effect on all Bcl-2 family members is limited, the induction of the mitochondrial pathway strongly suggests a shift in this balance. It is hypothesized that GSAO treatment leads to an increased ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2.[2] This increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane.[2]

Caspase Activation Cascade

The permeabilization of the outer mitochondrial membrane allows for the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.

-

Initiator Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.

-

Substrate Cleavage and Cell Death: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a wide range of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Role of Protein Phosphorylation

Studies have shown that GSAO can induce the hyperphosphorylation of several proteins on tyrosine and threonine residues, including the c-Jun N-terminal kinase (JNK).[3] The activation of JNK, a member of the mitogen-activated protein kinase (MAPK) family, is a known response to cellular stress and can contribute to the apoptotic process.

Quantitative Data

Table 1: IC50 Values of GSAO in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method | Reference |

|---|---|---|---|---|---|

| Data Not Available | |||||

| Data Not Available |

| Data Not Available | | | | | |

Table 2: Effect of GSAO on Caspase-3 Activity

| Cell Line | GSAO Concentration (µM) | Incubation Time (h) | Fold Increase in Caspase-3 Activity | Assay Method | Reference |

|---|---|---|---|---|---|

| Data Not Available | |||||

| Data Not Available |

| Data Not Available | | | | | |

Table 3: GSAO-Induced Changes in Mitochondrial Membrane Potential (ΔΨm)

| Cell Line | GSAO Concentration (µM) | Incubation Time (h) | % of Cells with Depolarized Mitochondria | Assay Method | Reference |

|---|---|---|---|---|---|

| Data Not Available | |||||

| Data Not Available |

| Data Not Available | | | | | |

Experimental Protocols

The following are detailed protocols for key experiments to study GSAO-induced apoptosis. These are representative methods and may require optimization for specific cell lines and experimental conditions.

Cell Culture and GSAO Treatment

-

Cell Seeding: Plate the desired cancer cell line in appropriate cell culture flasks or plates at a density that allows for logarithmic growth during the experiment.

-

GSAO Preparation: Prepare a stock solution of GSAO in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in complete cell culture medium to the desired final concentrations for treatment.

-

Treatment: Replace the culture medium with the GSAO-containing medium and incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (medium with the solvent used for GSAO) in all experiments.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry[4]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye[5]

JC-1 is a ratiometric fluorescent dye that indicates changes in mitochondrial membrane potential.

-

Cell Preparation: After GSAO treatment, harvest and wash the cells as described for the apoptosis assay.

-

JC-1 Staining: Resuspend the cells in complete medium and add the JC-1 staining solution to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes in the dark.

-

Washing: Centrifuge the cells and wash twice with 1X Assay Buffer.

-

Analysis: Resuspend the cells in 1X Assay Buffer and analyze immediately by flow cytometry or fluorescence microscopy.

-

Healthy cells (high ΔΨm): JC-1 forms aggregates and fluoresces red.

-

Apoptotic cells (low ΔΨm): JC-1 remains as monomers and fluoresces green.

-

The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

Western Blot Analysis for Bcl-2 Family Proteins and Phosphorylated JNK

This technique is used to detect changes in the expression levels of key apoptotic proteins.

-

Cell Lysis: After GSAO treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, phospho-JNK, and total JNK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels. The Bax/Bcl-2 ratio can be calculated from these values.

Caspase-3 Activity Assay (Colorimetric)[6]

This assay measures the activity of the executioner caspase-3.

-

Cell Lysis: Prepare cell lysates from GSAO-treated and control cells as described for Western blotting, but without the denaturing step.

-

Reaction Setup: In a 96-well plate, add an equal amount of protein from each lysate to wells containing reaction buffer and the colorimetric caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which reflects the caspase-3 activity.

-

Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in GSAO-induced apoptosis.

Conclusion

This compound (GSAO) is a potent inducer of apoptosis that acts through a well-defined mitochondrial pathway. Its mechanism, involving metabolic activation and specific targeting of the adenine nucleotide translocase, leads to mitochondrial dysfunction, a shift in the balance of Bcl-2 family proteins, and the activation of the caspase cascade. While specific quantitative data on GSAO's apoptotic effects in various cancer models remains to be fully elucidated and compiled, the established mechanism provides a strong rationale for its continued investigation as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for researchers to further explore the promising anti-cancer potential of GSAO. Future studies focusing on generating comprehensive quantitative data will be crucial for optimizing its therapeutic application and for the design of next-generation ANT inhibitors.

References

- 1. The tumour metabolism inhibitors GSAO and PENAO react with cysteines 57 and 257 of mitochondrial adenine nucleotide translocase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular profiling of signalling proteins for effects induced by the anti-cancer compound GSAO with 400 antibodies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Glutathione Arsenoxide (GSAO) and its Interplay with Cellular Oxidative Stress Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glutathione arsenoxide (GSAO) is a novel anti-cancer agent that exerts its effects by targeting fundamental cellular metabolic processes, leading to the induction of oxidative stress and subsequent cell death.[1] This technical guide provides an in-depth exploration of the molecular mechanisms of GSAO, its metabolic activation, and its intricate relationship with cellular oxidative stress signaling pathways. We will detail the primary molecular target of GSAO, the resulting generation of reactive oxygen species (ROS), and the subsequent activation of key response pathways, including the MAP kinase and intrinsic apoptotic pathways. Furthermore, this document provides a summary of quantitative data from relevant studies and detailed experimental protocols for investigating the effects of GSAO, aiming to equip researchers with the necessary information to further explore its therapeutic potential.

Mechanism of Action: Cellular Uptake and Mitochondrial Targeting

GSAO is a hydrophilic derivative of the protein tyrosine phosphatase inhibitor phenylarsine (B13959437) oxide (PAO).[2] Its journey into the cell and to its ultimate target is a multi-step process involving enzymatic activation at the cell surface and transport into the mitochondrial matrix.

Initially, GSAO is cleaved by the cell-surface enzyme γ-glutamyltranspeptidase (γ-GT) to produce 4-(N-(S-cysteinylglycylacetyl)amino) phenylarsonous acid (GCAO).[3] GCAO then enters the cell via an organic ion transporter.[3][4] Once inside the cytosol, dipeptidases may further process GCAO into 4-(N-(S-cysteinylacetyl)amino) phenylarsonous acid (CAO).[3][4]

The active arsenical metabolite, CAO, subsequently enters the mitochondrial matrix.[3] There, the trivalent arsenical moiety reacts with specific cysteine residues on the adenine (B156593) nucleotide translocase (ANT), a protein embedded in the inner mitochondrial membrane.[2][3]

Induction of Oxidative Stress via Mitochondrial Disruption

The primary molecular target of GSAO's active metabolite is the adenine nucleotide translocase (ANT).[1][3][5] ANT is a critical protein that facilitates the exchange of ATP generated within the mitochondria for ADP from the cytosol.[3] The trivalent arsenical of GSAO cross-links cysteine residues 57 and 257 of human ANT1, inactivating the transporter.[5][6]

This inhibition of ANT has profound consequences for mitochondrial function:

-

Disruption of Oxidative Phosphorylation: By blocking the ATP/ADP exchange, GSAO uncouples oxidative phosphorylation.[3]

-

Opening of the Mitochondrial Permeability Transition Pore (MPTP): Inactivation of ANT is a key event in the opening of the MPTP, which leads to the loss of the mitochondrial membrane potential and swelling of the mitochondria.[3][6]

-

Generation of Reactive Oxygen Species (ROS): The disruption of the mitochondrial respiratory chain, a major source of endogenous ROS, leads to an overproduction of superoxide (B77818) anions and other reactive oxygen species.[3][7][8] This surge in ROS creates a state of cellular oxidative stress.

Cellular Signaling Responses to GSAO-Induced Stress

The accumulation of intracellular ROS triggers a cascade of signaling events as the cell attempts to manage the oxidative damage. GSAO has been shown to affect several key pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

GSAO treatment has been observed to cause the activation of the MAP kinase Erk2 (p42).[9] This activation occurs at the phosphorylation sites Thr202/Tyr204.[9] Interestingly, this activation can happen without observable activation of the upstream regulators MEK1/2, suggesting GSAO might act through indirect mechanisms, such as inhibiting Erk-inactivating phosphatases or altering gene transcription, which in turn leads to Erk2 activation.[9] The MAPK pathways are central regulators of cellular processes including proliferation, differentiation, and apoptosis.[10][11]

Keap1-Nrf2 Antioxidant Response Pathway

While direct modulation of the Nrf2 pathway by GSAO is not extensively documented, it represents a canonical cellular defense mechanism against oxidative stress.[12] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[12] Oxidative stress, such as that induced by GSAO-generated ROS, causes conformational changes in Keap1, leading to the release and stabilization of Nrf2.[13] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1).[12][13][14]

Intrinsic Apoptosis Pathway

GSAO is known to cause cell proliferation arrest and ultimately, cell death.[1] The profound mitochondrial damage caused by GSAO is a potent trigger for the intrinsic, or mitochondria-mediated, pathway of apoptosis.[3][15] The opening of the MPTP and loss of membrane potential leads to the release of pro-apoptotic molecules, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[15] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates the initiator caspase-9. Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[15]

Quantitative Data Summary

The following tables summarize quantitative data from studies on GSAO, providing insights into effective concentrations and clinical dosage.

Table 1: In Vitro GSAO Concentrations and Observed Effects

| Concentration | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| 1.5 µM | PWBC | Apparent changes in protein tyrosine phosphorylation patterns. | [9] |

| 15 µM | PWBC | Clearly observable increase in protein tyrosine phosphorylation. | [9] |

| 15 µM | HUVEC | Increased tyrosine phosphorylation observed. | [9] |

| 50 µM | PWBC | Phosphorylation of Erk2 on Thr202/Tyr204 is visible. | [9] |

| 100 µM | Rat Liver Mitochondria | Triggered mitochondrial swelling (measured by decrease in light scattering). |[6] |

PWBC: Peripheral white blood cells; HUVEC: Human umbilical vein endothelial cells

Table 2: Phase I Clinical Trial Dose Escalation Data

| Dose Level (mg/m²/day) | Number of Patients | Key Findings | Reference |

|---|---|---|---|

| 1.3 - 12.4 | N/A | Treatment was generally well-tolerated. | [16] |

| 12.4 | 3 additional | A dose-limiting toxicity (DLT) of grade 4 deranged liver function tests was observed in one patient. | [16] |

| 22.0 | N/A | Determined to be the Maximum Tolerated Dose (MTD). | [16] |

| 44.0 | 3 | Two out of three patients experienced DLTs (reversible encephalopathy; paroxysmal atrial fibrillation). |[16] |

Detailed Experimental Protocols

Protocol for Measurement of Intracellular ROS using DCFH-DA

This protocol is based on the principle that the cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) is deacetylated by cellular esterases to non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[17][18] The fluorescence intensity is proportional to the level of intracellular ROS.

Materials:

-

Cells of interest (e.g., HepG2, HUVEC)

-

6-well plates or 35 mm petri dishes

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Serum-free cell culture medium

-

H₂DCFDA (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

GSAO

-

Positive control (e.g., H₂O₂)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates or petri dishes at a density to achieve 70-80% confluency at the time of treatment.[19][20] Culture overnight at 37°C in a humidified 5% CO₂ incubator.

-

GSAO Treatment: Remove the culture medium and treat cells with the desired concentrations of GSAO in fresh medium for the desired time period. Include a vehicle control and a positive control.

-

Probe Loading: After treatment, wash the cells twice with warm PBS.

-

Dilute the DCFH-DA stock solution in serum-free medium to a final working concentration (typically 5-10 µM).

-

Add the DCFH-DA working solution to each well and incubate for 20-30 minutes at 37°C in the dark.[20]

-

Washing: Remove the loading solution and wash the cells 2-3 times with PBS to remove any extracellular probe.[20]

-

Analysis:

-

Fluorescence Microscopy: Immediately add PBS to the wells and observe under a fluorescence microscope using a filter for FITC (excitation ~488 nm, emission ~530 nm).[20] Capture images for qualitative analysis.

-

Flow Cytometry: Detach cells using trypsin, wash with PBS, and resuspend in 0.5-1 mL of PBS.[20] Analyze immediately on a flow cytometer, measuring fluorescence in the appropriate channel (e.g., FL1).[20]

-

Protocol for Western Blot Analysis of Nrf2 and MAPK Activation

This protocol details the detection of total and phosphorylated protein levels to assess pathway activation.[12][19]

Materials:

-

Cultured and treated cells

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

BCA or Bradford Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (10-12%) and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-p-Erk, anti-Erk, anti-HO-1, anti-Lamin B, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with GSAO as described in the previous protocol for various time points (e.g., 6, 12, 24 hours).[12][19]

-

Protein Extraction:

-

After treatment, place plates on ice and wash cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well.[12][19]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.[12]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.[12] Collect the supernatant (total protein lysate).

-

For Nrf2 nuclear translocation: Use a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12][19]

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[19]

-

SDS-PAGE: Load denatured samples onto a 10-12% SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12][19]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[12][19]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.[19]

-

Detection and Analysis: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (β-actin for total lysate, Lamin B for nuclear fractions).[13][19]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. The tumour metabolism inhibitors GSAO and PENAO react with cysteines 57 and 257 of mitochondrial adenine nucleotide translocase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The tumour metabolism inhibitors GSAO and PENAO react with cysteines 57 and 257 of mitochondrial adenine nucleotide translocase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]

- 8. Induction of Reactive Oxygen Species Generation Inhibits Epithelial-Mesenchymal Transition and Promotes Growth Arrest in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular profiling of signalling proteins for effects induced by the anti-cancer compound GSAO with 400 antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. REGULATION OF STRESS-ACTIVATED MAP KINASE PATHWAYS DURING CELL FATE DECISIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]

- 16. A phase 1 trial of intravenous 4-(N-(S-glutathionylacetyl)amino) phenylarsenoxide (GSAO) in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 18. bmglabtech.com [bmglabtech.com]

- 19. benchchem.com [benchchem.com]

- 20. antbioinc.com [antbioinc.com]

The Impact of Glutathione Arsenoxide (GSAO) on Tumor Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione (B108866) arsenoxide (GSAO), a novel arsenical, has demonstrated potential as an anti-cancer agent by targeting fundamental metabolic processes within tumor cells. This technical guide provides a comprehensive analysis of GSAO's mechanism of action, its effects on key metabolic pathways, and the experimental methodologies used to elucidate these effects. GSAO's primary target is the adenine (B156593) nucleotide translocase (ANT) in the inner mitochondrial membrane, leading to mitochondrial dysfunction, disruption of cellular bioenergetics, and ultimately, cell cycle arrest and apoptosis. This document synthesizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the implicated signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction to Glutathione Arsenoxide (GSAO)

GSAO, or 4-(N-(S-glutathionylacetyl)amino) phenylarsenoxide, is a water-soluble mitochondrial toxin that has shown promise as a tumor metabolism inhibitor.[1] Its unique mechanism of action, centered on the disruption of mitochondrial function, makes it a candidate for targeting the metabolic vulnerabilities of cancer cells. Clinical evaluation of GSAO has progressed to Phase I trials, establishing a maximum tolerated dose (MTD) of 22.0 mg/m²/day in patients with advanced solid tumors.[2]

Mechanism of Action: Targeting the Mitochondria

The primary molecular target of GSAO is the adenine nucleotide translocase (ANT) , a critical protein located in the inner mitochondrial membrane responsible for the exchange of ATP and ADP between the mitochondrial matrix and the cytoplasm.[1] GSAO's trivalent arsenical moiety forms a covalent bond with specific cysteine residues, Cys57 and Cys257, on the ANT protein.[1] This interaction inactivates the transporter, leading to a cascade of events that disrupt mitochondrial function and cellular bioenergetics.[1]

Consequences of ANT Inhibition

Inhibition of ANT by GSAO leads to:

-

Disruption of Oxidative Phosphorylation: By blocking the transport of ADP into the mitochondria, GSAO effectively halts ATP synthesis via oxidative phosphorylation.

-

Mitochondrial Dysfunction: The inactivation of ANT contributes to the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential, and increased production of reactive oxygen species (ROS).[1]

-

Cell Cycle Arrest and Apoptosis: The severe metabolic stress and mitochondrial damage induced by GSAO trigger cell cycle arrest and initiate the intrinsic apoptotic pathway.[1][3]

Quantitative Data on GSAO's Anti-proliferative Activity

The anti-proliferative effects of GSAO have been quantified in various cancer cell lines, with IC50 values indicating its potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| BXPC-3 | Pancreatic Cancer | 270 | [4] |

| HCT-116 | Colon Cancer | 43 | [4] |

Effects on Key Metabolic Pathways

While direct quantitative data on GSAO's specific impact on metabolic fluxes is limited, its mechanism of action on ANT allows for inferences about its effects on major metabolic pathways.

Glycolysis

By inhibiting mitochondrial respiration, GSAO is expected to induce a compensatory increase in glycolysis, a phenomenon known as the Pasteur effect. This would likely lead to:

-

Increased glucose uptake.

-

Increased lactate (B86563) production.

Further research is required to quantify these effects in various cancer cell lines treated with GSAO.

Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The increased oxidative stress resulting from GSAO-induced mitochondrial dysfunction may lead to an upregulation of the pentose phosphate pathway (PPP). The PPP is the primary source of NADPH, which is crucial for regenerating the antioxidant glutathione and combating ROS.

Mitochondrial Respiration

As a direct inhibitor of ANT, GSAO's most profound effect is on mitochondrial respiration. This includes:

-

Decreased oxygen consumption.

-

Reduced ATP production.

-

Dissipation of the mitochondrial membrane potential.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of GSAO on tumor metabolism.

Cell Viability and IC50 Determination

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

GSAO Treatment: Treat the cells with a serial dilution of GSAO (e.g., 0.1 to 1000 µM) for 72 hours.

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the GSAO concentration and determine the IC50 value using non-linear regression analysis.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Protocol using JC-1 Dye:

-

Cell Treatment: Treat cancer cells with GSAO at the desired concentration and time point.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (5 µg/mL) for 20-30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS.

-

Fluorescence Measurement: Analyze the cells using a flow cytometer or fluorescence microscope.

-

Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).

-

Apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).

-

-

Data Analysis: Quantify the ratio of red to green fluorescence to determine the change in ΔΨm.

Western Blot Analysis for Signaling Proteins

Protocol:

-

Cell Lysis: Lyse GSAO-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of signaling proteins) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Protocol:

-

Cell Fixation: Harvest GSAO-treated and control cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Protocol:

-

Cell Staining: Harvest GSAO-treated and control cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization of Pathways and Workflows

Signaling Pathway of GSAO-Induced Apoptosis

Caption: GSAO-induced mitochondrial-mediated apoptosis pathway.

Experimental Workflow for Assessing GSAO's Metabolic Effects

Caption: Workflow for evaluating GSAO's impact on tumor cell metabolism.

Discussion and Future Directions

GSAO represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells—their reliance on mitochondrial function for survival and proliferation. The inhibition of ANT by GSAO provides a clear mechanism for its anti-tumor effects. However, a more detailed and quantitative understanding of its impact on the broader metabolic network is necessary to optimize its clinical application.

Future research should focus on:

-

Comprehensive Metabolomic and Proteomic Analyses: To identify the full spectrum of metabolic and signaling pathways altered by GSAO treatment.

-

Quantitative Flux Analysis: To precisely measure the changes in carbon flow through glycolysis, the PPP, and other key metabolic pathways.

-

Investigation of Resistance Mechanisms: To understand how tumor cells might develop resistance to GSAO and to identify potential combination therapies to overcome this resistance.

-

Biomarker Discovery: To identify biomarkers that can predict which tumors will be most sensitive to GSAO treatment.

By addressing these knowledge gaps, the full therapeutic potential of GSAO and similar metabolism-targeting agents can be realized in the fight against cancer.

References

- 1. Quantification of serial tumor glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 3. Metabolomics Analyses of Cancer Cells in Controlled Microenvironments | Springer Nature Experiments [experiments.springernature.com]

- 4. A step-by-step guide to performing cancer metabolism research using custom-made media - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Intracellular Glutathione in Determining Sensitivity to Arsenical Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary